![molecular formula C14H18N2O2 B1525933 8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one CAS No. 945892-89-7](/img/structure/B1525933.png)
8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one
Descripción general
Descripción
“8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one” is a chemical compound with the CAS Number: 945892-89-7 . It has a molecular weight of 246.31 . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name of the compound is “8-benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one” and the InChI code is "1S/C14H18N2O2/c17-13-15-14(11-18-13)6-8-16(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17)" .Physical And Chemical Properties Analysis
The compound is in the form of a powder . The storage temperature is not specified .Aplicaciones Científicas De Investigación
Antihypertensive Activity
8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one and its derivatives have been studied for their potential as antihypertensive agents. Caroon et al. (1981) synthesized a series of compounds with this structure, evaluating their efficacy in lowering blood pressure in rats. They found that certain derivatives exhibited alpha-adrenergic blocking properties, contributing to their antihypertensive effects (Caroon et al., 1981).
Neuroprotective and Antiamnesic Effects
Tóth et al. (1997) explored a range of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, assessing their effects on neural calcium uptake and protection against brain edema and memory deficits. They discovered that certain compounds were effective in protecting against brain edema and enhancing memory and learning capabilities in animal models, indicating potential neuroprotective and cognitive benefits (Tóth et al., 1997).
Synthesis and Structural Analysis
Martin‐Lopez and Bermejo (1998) described the synthesis of azaspiro[4.5]decane systems, including 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one. Their work provides valuable insights into the structural characteristics and synthetic pathways of these compounds, which are crucial for further pharmaceutical applications (Martin‐Lopez & Bermejo, 1998).
Tachykinin NK2 Receptor Antagonists
Smith et al. (1995) synthesized a series of spiropiperidines, including derivatives of 1-oxa-3,8-diazaspiro[4.5] decan-2-one, and evaluated their affinity for tachykinin NK2 receptors. They found that these compounds were potent NK2 receptor antagonists, suggesting potential therapeutic applications in conditions related to these receptors (Smith et al., 1995).
Safety And Hazards
Propiedades
IUPAC Name |
8-benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13-15-14(11-18-13)6-8-16(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDVRULCHQWISY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12COC(=O)N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301215974 | |
| Record name | 8-(Phenylmethyl)-3-oxa-1,8-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one | |
CAS RN |
945892-89-7 | |
| Record name | 8-(Phenylmethyl)-3-oxa-1,8-diazaspiro[4.5]decan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945892-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Phenylmethyl)-3-oxa-1,8-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301215974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate](/img/structure/B1525850.png)
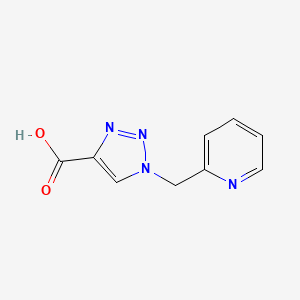
![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1525852.png)

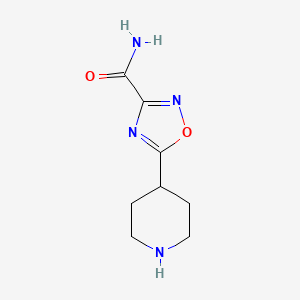
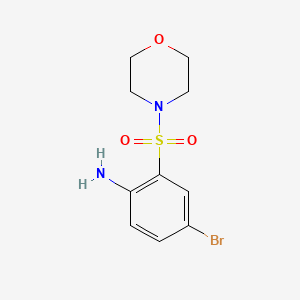
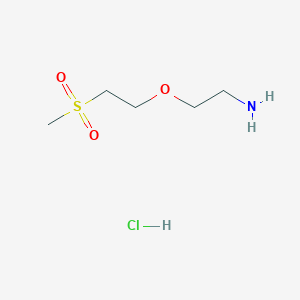
![tert-butyl N-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B1525861.png)
![tert-butyl N-[2-methyl-4-(1,2,4-oxadiazol-5-yl)butan-2-yl]carbamate](/img/structure/B1525862.png)

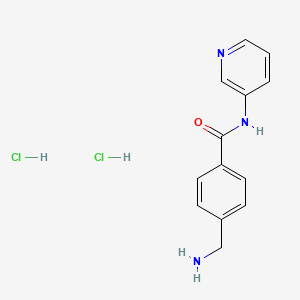
![tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate](/img/structure/B1525871.png)

